5-Bromo-2-cyclopropylphenol
Description
Significance of Phenolic Systems in Organic Synthesis and Materials Science
Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of organic compounds of immense importance. Their unique electronic and reactive properties make them versatile starting materials and intermediates in organic synthesis. numberanalytics.com The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions, allowing for the construction of complex molecular architectures. numberanalytics.com Substituted phenols, in particular, are essential for creating a wide range of molecules with applications in pharmaceuticals, agrochemicals, and polymers. oregonstate.eduacs.org They serve as foundational structures for many bioactive natural products and are integral to the synthesis of numerous commercial products. units.it The ability to precisely control the placement of substituents on the phenolic ring is a key focus in synthetic chemistry, as it directly influences the properties and functions of the resulting molecules. oregonstate.edu
In materials science, phenolic resins, derived from the polymerization of phenol (B47542) and formaldehyde, are known for their thermal stability, chemical resistance, and adhesive properties. The incorporation of different substituents onto the phenol ring can modulate these properties, leading to the development of advanced materials with tailored characteristics.
Role of Halogenated Cyclopropyl (B3062369) Moieties in Molecular Design
The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif in organic chemistry. Its strained ring system imparts unique conformational and electronic properties to molecules. When incorporated into a larger structure, the cyclopropyl group can influence lipophilicity, metabolic stability, and binding affinity to biological targets.
Halogenation, the introduction of one or more halogen atoms, is a common strategy in medicinal chemistry and materials science to fine-tune molecular properties. mdpi.com Halogen atoms can alter a molecule's size, shape, and electronic distribution. rsc.org The introduction of a halogen, such as bromine, to a cyclopropyl moiety creates a "halogenated cyclopropyl" group. This combination can lead to enhanced biological activity and improved pharmacokinetic profiles in drug candidates. nih.gov The halogen atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a molecule to its target protein. acs.org Furthermore, the presence of a halogen can block sites of metabolism, thereby increasing the metabolic stability of a compound. nih.gov
Overview of 5-Bromo-2-cyclopropylphenol within the Context of Bromophenol Chemistry
This compound is a specific example of a substituted phenol that incorporates both a bromine atom and a cyclopropyl group. Bromophenols, as a class, are found in various natural sources, particularly marine organisms, and often exhibit interesting biological activities. mdpi.com In synthetic chemistry, bromophenols are valuable intermediates. The bromine atom can be readily replaced or used as a handle for further chemical transformations, such as cross-coupling reactions, to build more complex molecules.
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-cyclopropylphenol |
InChI |
InChI=1S/C9H9BrO/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6,11H,1-2H2 |
InChI Key |
FUWGBIUNPZVNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Cyclopropylphenol
Retrosynthetic Analysis of 5-Bromo-2-cyclopropylphenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key strategic challenges.
Key Disconnections and Precursors
For this compound, two primary retrosynthetic disconnections can be considered:
C-Br Bond Disconnection: This is the most intuitive disconnection, involving the removal of the bromine atom. This pathway identifies 2-cyclopropylphenol as the direct precursor. The forward reaction would then be the selective bromination of 2-cyclopropylphenol.
C-Cyclopropyl Bond Disconnection: An alternative approach is to disconnect the cyclopropyl (B3062369) group from the aromatic ring. This suggests a precursor such as a 5-bromo-substituted phenol (B47542) bearing a suitable functional group at the 2-position that can be converted into a cyclopropyl ring. For example, a precursor like 5-bromo-2-vinylphenol could undergo cyclopropanation, or a 5-bromo-2-halophenol could be subjected to a cross-coupling reaction with a cyclopropylating agent.
While the second approach offers potential for high regiochemical control, the first approach, involving the direct bromination of a pre-formed 2-cyclopropylphenol, aligns with common industrial practices for synthesizing aryl bromides. nih.govmdpi.com
Strategic Considerations for Bromination and Cyclopropyl Group Introduction
The order in which the bromine atom and the cyclopropyl group are introduced is the most critical strategic decision. The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction.
Strategy A (Bromination Last): This strategy begins with the synthesis of 2-cyclopropylphenol, followed by bromination. The main difficulty is directing the incoming electrophile (Br+) to the C-5 position. The hydroxyl (-OH) and cyclopropyl groups both influence the position of substitution, creating a significant regiochemical challenge that must be overcome.
Strategy B (Cyclopropanation Last): This approach involves brominating a phenol derivative first and then introducing the cyclopropyl group. This may offer more precise control over the bromine's position but can involve more complex multi-step processes for the introduction of the cyclopropyl group.
Given the focus on direct synthesis, this article will primarily detail the strategies related to the bromination of 2-cyclopropylphenol.
Direct Synthesis Approaches
Direct synthesis focuses on the forward reaction from the identified precursors. Electrophilic aromatic substitution is a cornerstone of arene functionalization and is the most common method for preparing aryl bromides. nih.gov
Electrophilic Aromatic Bromination Strategies
The introduction of a bromine atom onto the aromatic ring of 2-cyclopropylphenol is an example of electrophilic aromatic substitution (EAS). In this reaction, the electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic bromine species. The phenolic hydroxyl group is a powerful activating group, making the ring highly susceptible to electrophilic attack. stackexchange.comaakash.ac.in
The primary challenge in the synthesis of this compound via direct bromination of 2-cyclopropylphenol is controlling the position of the incoming bromine atom. The final position is determined by the combined directing effects of the hydroxyl (-OH) and cyclopropyl groups already on the ring.
Hydroxyl Group (-OH): This is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). stackexchange.comaakash.ac.in It strongly directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself.
Cyclopropyl Group (-c-Pr): This group is considered a weakly activating ortho, para-director. It can stabilize the carbocation intermediate formed during electrophilic attack at these positions. It directs incoming electrophiles to its ortho (C3) and para (C5) positions.
The hydroxyl group's directing effect is significantly stronger than that of the cyclopropyl group. stackexchange.com Therefore, under standard electrophilic bromination conditions, the reaction is expected to yield primarily the 4-bromo and 6-bromo isomers. The formation of the desired 5-bromo isomer, which is meta to the powerful hydroxyl director, is electronically disfavored.
| Position | Relation to -OH | Relation to -c-Pr | Electronic Activation |
|---|---|---|---|
| 3 | meta | ortho | Weakly Activated |
| 4 | para | meta | Strongly Activated |
| 5 | meta | para | Weakly Activated |
| 6 | ortho | meta | Strongly Activated |
Achieving high selectivity for the 5-bromo isomer requires specific reaction conditions that can override these strong electronic preferences. Factors that can influence regioselectivity in the bromination of phenols include the choice of brominating agent, solvent, temperature, and the use of catalysts or directing groups. nih.govchemistryviews.org For instance, a patent for the synthesis of 5-bromo-2-chlorobenzoic acid describes using an NBS/sulfuric acid system with a catalyst to inhibit the formation of the electronically favored 4-bromo isomer, showcasing that regiochemical outcomes can be controlled.
A variety of reagents can be employed for the bromination of aromatic compounds. The choice of agent can impact safety, reactivity, and sometimes the regioselectivity of the reaction.
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. wikipedia.org It is a crystalline solid that is easier and safer to handle than liquid bromine. For the bromination of electron-rich aromatic compounds like phenols, NBS is often used in conjunction with a polar solvent and sometimes a catalyst. nih.govwikipedia.org Using dimethylformamide (DMF) as a solvent with NBS has been reported to give high levels of para-selectivity in the bromination of some phenols. wikipedia.org Acid catalysts can also be employed to protonate the NBS, creating a more potent electrophilic bromine source. nih.gov
Other Brominating Agents: Besides NBS, other reagents are available for electrophilic bromination. Each has distinct properties and applications.
| Brominating Agent | Formula | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Molecular Bromine | Br₂ | Lewis acid (e.g., FeBr₃) or polar solvent (e.g., Acetic Acid) | Highly reactive; generates HBr byproduct; can be difficult to handle. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Polar solvent (e.g., DMF, MeCN), often with acid catalyst | Solid, easier to handle than Br₂; selectivity can be solvent-dependent. wikipedia.org |
| Tetraalkylammonium Tribromides | R₄N⁺Br₃⁻ | Various organic solvents | Reported to be highly para-selective for the bromination of phenols. nih.govmdpi.com |
| Bromodimethylsulfonium bromide | (CH₃)₂S⁺Br Br⁻ | Organic solvents | Less regioselective compared to NBS for some substrates. nih.gov |
The development of highly regioselective bromination methods remains an active area of research, with new combinations of reagents and catalysts being explored to control the position of substitution on complex aromatic substrates. nih.govchemistryviews.org
Cyclopropanation Reactions on Phenolic Scaffolds
The direct introduction of a cyclopropyl group onto a pre-existing phenolic ring is a primary strategy for synthesizing 2-cyclopropylphenol derivatives. The hydroxyl group's electronic and directing effects significantly influence the course of these reactions.
Mechanism and Stereoselectivity of Cyclopropyl Ring Formation
The most established method for the cyclopropanation of alkenes, which can be conceptually extended to the synthesis of cyclopropyl arenes, is the Simmons-Smith reaction. mdpi.com This reaction typically involves an organozinc carbenoid, classically generated from diiodomethane (CH₂I₂) and a zinc-copper couple. The reaction is stereospecific, meaning the stereochemistry of the starting material is preserved in the product. masterorganicchemistry.com The addition of the CH₂ group occurs in a syn fashion to the double bond through a concerted mechanism, often depicted as a "butterfly" transition state. masterorganicchemistry.comresearchgate.net
In the context of phenolic scaffolds, if the cyclopropanation is performed on an intermediate with an adjacent double bond (e.g., an allylic alcohol), the phenolic oxygen can act as a directing group. This coordination to the zinc reagent brings the carbenoid to one face of the double bond, resulting in high diastereoselectivity. unl.pt For direct aromatic C-H cyclopropanation, the reaction is more complex and less common, often requiring metal catalysis to activate the C-H bond. The mechanism proceeds through the formation of a metal-carbene species that adds across a C=C bond of the aromatic ring, followed by tautomerization to restore aromaticity.
Advanced Cyclopropanation Reagents and Conditions
Beyond the classic Simmons-Smith conditions, a variety of advanced reagents and methods have been developed to improve efficiency, selectivity, and substrate scope. These modern approaches often utilize transition metal catalysis or photoredox catalysis to generate the reactive carbenoid species under milder conditions. researchgate.net
The Furukawa modification, which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, offers a more reactive and reproducible reagent system. unl.pt Further advancements include the use of acidic additives like substituted phenols, which can enhance the reactivity for less reactive alkenes. mdpi.com In recent years, photocatalytic methods have emerged, using visible light to generate radical carbenoids from precursors like gem-diiodides in the absence of a metal catalyst. youtube.com These methods exhibit broad functional group tolerance. youtube.com
| Reagent/Method | Description | Key Advantages |
| Simmons-Smith (Zn-Cu, CH₂I₂) | The classic method involving a zinc-copper couple to form an organozinc carbenoid. mdpi.com | Well-established, reliable for many substrates. |
| Furukawa's Reagent (Et₂Zn, CH₂I₂) | A modification using diethylzinc for a more reactive and soluble reagent. unl.pt | Higher reactivity, better reproducibility. |
| Catalytic Asymmetric Cyclopropanation | Utilizes chiral ligands with transition metals (e.g., copper, rhodium, cobalt) and diazo compounds. organic-chemistry.org | Enables enantioselective synthesis of chiral cyclopropanes. |
| Photoredox Catalysis | Employs a photocatalyst and visible light to generate radical carbenoids from precursors like ethyl diiodoacetate. youtube.com | Mild reaction conditions, high functional group tolerance, avoids stoichiometric metals. youtube.com |
| Samarium-promoted Cyclopropanation | Uses samarium-based reagents and can be performed on unmasked carboxylic acids. | Stereospecific and stereoselective process. |
Multi-Step Convergent and Divergent Synthesis Strategies
The assembly of a multi-substituted aromatic compound like this compound is often best approached through multi-step sequences that allow for precise control over the placement of functional groups. aip.org These can be categorized as convergent, where different fragments of the molecule are prepared separately before being joined, or divergent, where a common intermediate is used to generate a variety of related structures. uu.nlwikipedia.org
Strategies Involving Pre-functionalized Aromatic Precursors
Route A: Bromination of 2-Cyclopropylphenol
This route begins with the readily available 2-cyclopropylphenol. The key step is the selective bromination at the C5 position (para to the hydroxyl group). Electrophilic aromatic substitution on phenols is highly activated by the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. Since the ortho (C2) position is already occupied, bromination is expected to occur predominantly at the para (C4) and the other ortho (C6) positions. To achieve selectivity for the C5 position (meta to the hydroxyl group), a blocking group strategy or specific brominating agents might be necessary, although direct bromination of a related compound, 2-allyl-6-nitrophenol, has been shown to proceed at the para position. nih.gov
Route B: Cyclopropanation of a Brominated Phenol
Alternatively, the synthesis can commence with a pre-brominated phenol, such as 4-bromo-2-allylphenol, which could be synthesized from 4-bromophenol. The allyl group can then be converted to a cyclopropyl ring in a subsequent step. This approach is advantageous if the cyclopropanation step is incompatible with other desired functional groups or if the brominated precursor is more accessible. A similar multi-step synthesis starting with 2-allylphenol involved nitration, then selective bromination, followed by other functionalizations. nih.gov
Sequential Functional Group Interconversions
Functional group interconversion (FGI) is a cornerstone of multi-step synthesis, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to install the final desired functionality. solubilityofthings.comfiveable.me In the synthesis of this compound, FGI is crucial for managing the reactivity of the phenol group and for introducing substituents in the correct order.
A common FGI strategy involves the use of protecting groups. mit.edu The highly reactive hydroxyl group of the phenol can be temporarily converted into a less reactive group, such as a methyl ether or a silyl ether, to prevent unwanted side reactions during steps like bromination or lithiation. For example, a synthetic route to the related 5-bromo-2-methoxyphenol involves the acetylation of o-methoxyphenol, followed by bromination, and finally deacetylation to reveal the phenol. google.com This three-step process ensures that bromination occurs at the desired position without interference from the acidic phenolic proton.
Example FGI Sequence:
Protection: 2-Cyclopropylphenol is converted to 2-cyclopropylanisole.
Bromination: The protected anisole is brominated, which directs the bromine to the para position (C5 relative to the original hydroxyl).
Deprotection: The methyl ether is cleaved using a reagent like boron tribromide (BBr₃) to yield the final product, this compound.
Catalytic Approaches in this compound Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. For the synthesis of this compound, catalytic approaches can be envisioned for key bond-forming steps, such as the formation of the carbon-cyclopropyl bond or the functionalization of the aromatic ring.
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.gov One potential strategy involves the palladium-catalyzed Suzuki or Negishi coupling of a suitably protected di-brominated phenol (e.g., 2,5-dibromophenol) with a cyclopropylboronic acid or an organozinc reagent. organic-chemistry.org This would selectively form the C-cyclopropyl bond at the more reactive C2 position, followed by deprotection.
Another advanced catalytic strategy is direct C-H functionalization. researchgate.net Rhodium(III) catalysis, for example, has been shown to be effective for the ortho-alkylation of phenols. researchgate.net A hypothetical catalytic route could involve the direct, ortho-selective C-H cyclopropanation of 4-bromophenol. This atom-economical approach would avoid the need for pre-functionalization at the C2 position, representing a highly efficient pathway if selectivity challenges can be overcome.
Transition-Metal Catalysis for C-Br Bond Formation or Functionalization
The synthesis of this compound can be strategically approached through the direct bromination of 2-cyclopropylphenol. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the hydroxyl (-OH) and cyclopropyl groups already present on the benzene (B151609) ring. The hydroxyl group is a potent activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.comleah4sci.comlibretexts.org The cyclopropyl group is also generally considered to be an ortho-, para-directing group. masterorganicchemistry.com This combined influence directs the incoming electrophile, in this case, bromine, to the positions ortho and para to the hydroxyl group. Specifically, the positions C4 and C6 (ortho to the hydroxyl group) and the C5 position (para to the cyclopropyl group and meta to the hydroxyl group) are the most likely sites for bromination. To achieve the desired 5-bromo substitution, careful selection of catalysts and reaction conditions is paramount.
While direct C-H activation for bromination using transition metals is a sophisticated approach, a more common strategy involves the use of transition metal catalysts to enhance the efficacy and selectivity of brominating agents. For instance, iron(III) bromide is a classic Lewis acid catalyst used in the bromination of aromatic compounds with molecular bromine (Br₂). A patent for the synthesis of the structurally similar 5-bromo-2-methoxyphenol outlines a method involving the bromination of o-methoxyphenol using bromine with iron powder as a catalyst. google.com This suggests a plausible route for 2-cyclopropylphenol, where the iron catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich phenol ring.
Modern cross-coupling reactions, though typically used for forming carbon-carbon or carbon-heteroatom bonds, also offer insights into C-Br bond functionalization. However, for the direct introduction of a bromine atom onto the phenol ring, methods enhancing electrophilic substitution are more direct.
A hypothetical transition-metal-catalyzed synthesis of this compound could involve the following steps:
Protection of the hydroxyl group: To avoid side reactions, the phenolic hydroxyl group could be protected, for instance, as an acetate ester.
Iron-catalyzed bromination: The protected 2-cyclopropylphenol would then be treated with bromine in the presence of a catalytic amount of iron powder or FeBr₃.
Deprotection: The final step would be the removal of the protecting group to yield this compound.
| Step | Reaction | Reagents and Conditions | Key Consideration |
| 1 | Protection | Acetic anhydride (B1165640), pyridine (B92270) | Prevention of O-bromination and other side reactions. |
| 2 | Bromination | Br₂, Fe catalyst, solvent (e.g., CCl₄) | Regiocontrol to favor the 5-position. |
| 3 | Deprotection | Base or acid hydrolysis | Mild conditions to preserve the cyclopropyl and bromo groups. |
Organocatalysis in Phenol and Cyclopropyl Chemistry
Organocatalysis presents an attractive alternative to metal-based systems, often offering milder reaction conditions and avoiding toxic metal residues. In the context of phenol bromination, organocatalysts can be employed to activate the brominating agent or to direct the regioselectivity of the reaction.
For the synthesis of this compound, an organocatalytic approach would likely utilize a common brominating agent like N-bromosuccinimide (NBS). organic-chemistry.orgwikipedia.orgmissouri.edu The reactivity and selectivity of NBS can be modulated by the addition of an acid or a Lewis base as a catalyst. For instance, the use of a Brønsted acid can protonate NBS, increasing its electrophilicity.
The directing effects of the hydroxyl and cyclopropyl groups remain crucial in organocatalytic bromination. To favor substitution at the 5-position, which is para to the cyclopropyl group and meta to the hydroxyl group, steric hindrance at the ortho positions (C4 and C6) could be exploited. While the hydroxyl group strongly directs ortho and para, the cyclopropyl group also contributes to the activation of the ring. The interplay of these electronic effects and steric factors will determine the final product distribution.
A potential organocatalytic route could involve:
| Catalyst Type | Brominating Agent | Rationale | Potential Outcome |
| Brønsted Acid (e.g., TsOH) | NBS | Activation of NBS for enhanced electrophilicity. | A mixture of brominated isomers, with the potential for selectivity based on conditions. |
| Lewis Base (e.g., thiourea derivatives) | NBS | Formation of a more reactive brominating species. | Potentially improved regioselectivity through specific interactions with the substrate. |
Green Chemistry Considerations in Synthetic Route Development
Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact and enhance safety. For the synthesis of this compound, several green chemistry strategies can be considered.
Solvent-Free Reaction Methodologies
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reactions, often facilitated by techniques such as ball milling or heating neat reactants, can lead to reduced waste, lower energy consumption, and simplified purification procedures.
The bromination of phenols has been successfully carried out under solvent-free conditions. For example, the reaction of phenols with a solid brominating agent like NBS can be performed by grinding the reactants together, sometimes with a solid catalyst. This approach avoids the use of hazardous chlorinated solvents often employed in traditional bromination reactions. A study on the synthesis of 5-bromo-2-furfural under solvent-free conditions highlights the potential of such methods. mdpi.com
Sustainable Catalysis and Reagent Selection
The choice of catalysts and reagents is another critical aspect of green synthetic design. This involves replacing hazardous substances with safer alternatives and utilizing catalysts that are efficient, recyclable, and derived from renewable resources if possible.
In the context of brominating 2-cyclopropylphenol, several green alternatives to traditional methods exist:
Safer Brominating Agents: Instead of using highly toxic and corrosive molecular bromine, greener alternatives like NBS or systems that generate bromine in situ can be employed. An example is the use of sodium bromide (NaBr) or potassium bromide (KBr) in combination with an oxidant like hydrogen peroxide (H₂O₂), which generates bromine in situ with water as the only byproduct. mdpi.com
Recyclable Catalysts: The use of solid acid catalysts, such as zeolites or clays, can offer a more sustainable alternative to traditional Lewis acids like FeBr₃. These solid catalysts can often be recovered and reused, reducing waste and cost.
Continuous Flow Chemistry: Performing the bromination in a continuous flow reactor can offer significant safety and efficiency benefits over batch processes. This approach allows for precise control of reaction parameters, minimizes the volume of hazardous reagents at any given time, and can lead to higher yields and purities. nih.gov
A comparison of traditional versus greener approaches for the bromination of 2-cyclopropylphenol is presented below:
| Aspect | Traditional Method | Greener Alternative |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) or in situ generation from NaBr/H₂O₂ |
| Catalyst | FeBr₃ (stoichiometric or catalytic) | Recyclable solid acids (e.g., zeolites) |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Solvent-free (ball milling) or greener solvents (e.g., ethanol, water) |
| Process | Batch reaction | Continuous flow reaction |
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Reactivity and Mechanistic Investigations of 5 Bromo 2 Cyclopropylphenol
Functional Group Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of 5-Bromo-2-cyclopropylphenol is a versatile site for chemical modification. Standard organic transformations can be employed to convert the phenol (B47542) into a variety of derivatives, thereby altering its physical and chemical properties.
Etherification and Esterification Reactions
While specific literature detailing the etherification and esterification of this compound is not extensively documented, the reactivity can be inferred from the general behavior of phenols. Etherification, commonly achieved through the Williamson ether synthesis, would involve deprotonation of the phenolic hydroxyl with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether derivative.
Esterification can be accomplished by reacting this compound with an acyl halide or an acid anhydride (B1165640) under basic conditions. For instance, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield 5-bromo-2-cyclopropylphenyl acetate. These reactions are fundamental in organic synthesis for installing protecting groups or for modifying the biological activity of phenolic compounds.
Oxidation Pathways and Derivative Formation
The oxidation of phenols can lead to a range of products, including quinones, depending on the oxidant and reaction conditions. For this compound, oxidation could potentially proceed to form quinone-like structures, although the presence of the cyclopropyl (B3062369) and bromo substituents might influence the reaction's regioselectivity and feasibility. The cyclopropyl group, being ortho to the hydroxyl, could introduce steric hindrance affecting the approach of the oxidizing agent. Specific studies on the oxidation pathways for this molecule are required to determine the precise nature of the resulting derivatives.
Reactions Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound is a key handle for advanced synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The carbon-bromine bond in aryl bromides like this compound is well-suited for participation in several palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This is a powerful method for forming biaryl structures or for attaching alkyl or vinyl groups to the aromatic ring.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). organic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgwikipedia.org
The general mechanism for these palladium-catalyzed reactions follows a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. masterorganicchemistry.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation/Alkene Insertion:
In the Suzuki reaction , the organoboron compound, activated by a base, transfers its organic group to the palladium center. organic-chemistry.orgberkeley.edu
In the Sonogashira reaction , the copper acetylide (formed from the terminal alkyne and copper(I) salt) transfers the alkynyl group to the palladium complex. organic-chemistry.orglibretexts.org
In the Heck reaction , an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond. wikipedia.orgnih.gov
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. masterorganicchemistry.com
The table below illustrates hypothetical cross-coupling reactions of this compound with various partners, based on established methodologies.
| Coupling Partner | Reaction Type | Catalyst System (Illustrative) | Base | Product |
| Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 2-Cyclopropyl-[1,1'-biphenyl]-4-ol |
| Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N | 5-(Phenylethynyl)-2-cyclopropylphenol |
| Styrene | Heck | Pd(OAc)₂ | K₂CO₃ | 5-Styryl-2-cyclopropylphenol |
This table is for illustrative purposes, showing potential products from established cross-coupling reactions.
The success and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
For substrates like this compound, the steric hindrance from the ortho-cyclopropyl group can influence the efficiency of the coupling. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition step and facilitate the reductive elimination.
Optimization studies for similar aryl bromide substrates often involve screening a variety of palladium sources and ligands. The following table presents a selection of common palladium catalysts and phosphine ligands used in cross-coupling reactions, which would be relevant for optimizing the reactivity of this compound.
| Palladium Source | Ligand | Typical Application |
| Pd(OAc)₂ | SPhos | Suzuki-Miyaura couplings, often allowing for lower catalyst loadings. |
| Pd(PPh₃)₄ | (none) | General purpose for Suzuki and Sonogashira reactions. |
| Pd₂(dba)₃ | XPhos | Highly active for coupling of challenging aryl bromides and chlorides. |
| PdCl₂(dppf) | (none) | Effective for a range of Suzuki-Miyaura reactions. |
The choice of base is also critical; it not only neutralizes the HX by-product but also plays a key role in the transmetalation step of the Suzuki-Miyaura and Sonogashira reactions. The optimal conditions are typically determined through empirical screening of these parameters to maximize the yield and purity of the desired coupled product.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group.
In the case of this compound, the aromatic ring is substituted with a hydroxyl group (-OH) and a cyclopropyl group, both of which are generally considered electron-donating, and a bromine atom. The electron-donating nature of the hydroxyl and cyclopropyl groups deactivates the ring towards nucleophilic attack, making SNAr reactions challenging under standard conditions. Stronger electron-withdrawing groups, such as a nitro group, are typically required to facilitate this type of reaction.
However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, SNAr reactions may be induced. The specific conditions and outcomes of such reactions with this compound are not extensively documented in publicly available research, indicating that this is likely not a preferred synthetic route for modifying this compound.
Table 1: Factors Influencing SNAr Reactivity of this compound
| Factor | Influence on SNAr Reactivity | Rationale |
| Hydroxyl Group (-OH) | Deactivating | Strong electron-donating group, increases electron density on the ring, repelling nucleophiles. |
| Cyclopropyl Group | Generally Deactivating | Can donate electron density to the aromatic ring, disfavoring nucleophilic attack. |
| Bromine Atom (-Br) | Leaving Group | A moderately good leaving group for SNAr reactions. |
| Activating Groups | Absent | Lack of strong electron-withdrawing groups (e.g., -NO2) ortho or para to the bromine. |
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a common and powerful method for the functionalization of aryl halides. wikipedia.org This reaction involves the treatment of an organic halide with an organometallic reagent, typically an organolithium or Grignard reagent, to replace the halogen with a metal. wikipedia.org The resulting organometallic intermediate can then be reacted with a variety of electrophiles (a process known as quenching) to introduce a wide range of functional groups.
For this compound, the bromine atom can be exchanged with a metal, such as lithium or magnesium. A common reagent for this transformation is n-butyllithium or iso-propylmagnesium chloride. The presence of the acidic phenolic proton necessitates the use of at least two equivalents of the organometallic reagent; the first equivalent deprotonates the hydroxyl group, and the second performs the metal-halogen exchange.
Once the organometallic intermediate is formed, it can be quenched with various electrophiles. For example, reaction with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding carboxylic acid. Other electrophiles like aldehydes, ketones, or alkyl halides can also be used to introduce new carbon-carbon bonds.
Table 2: Potential Metal-Halogen Exchange Reactions of this compound
| Reagent | Intermediate | Quenching Electrophile | Final Product |
| 2 eq. n-BuLi | 5-Lithio-2-cyclopropylphenoxide | 1. CO22. H3O+ | 4-Cyclopropyl-3-hydroxybenzoic acid |
| 2 eq. i-PrMgCl | 5-(Magnesiochloro)-2-cyclopropylphenoxide | Formaldehyde (HCHO) | (4-Cyclopropyl-3-hydroxyphenyl)methanol |
| 2 eq. n-BuLi | 5-Lithio-2-cyclopropylphenoxide | Dimethylformamide (DMF) | 4-Cyclopropyl-3-hydroxybenzaldehyde |
Reactivity of the Cyclopropyl Moiety
The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain, which imparts unique reactivity compared to larger cycloalkanes.
Due to its inherent ring strain, the cyclopropane ring in this compound can undergo ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, radicals, or transition metals. For instance, treatment with strong acids or halogens can lead to the cleavage of a carbon-carbon bond in the cyclopropane ring to form a more stable acyclic product.
Radical-mediated ring-opening is another possibility, where a radical initiator can promote the formation of a cyclopropylcarbinyl radical, which can rearrange to a more stable homoallyl radical. The specific products of these ring-opening reactions would depend on the reagents and conditions used.
The cyclopropyl group in this compound influences the reactivity of the molecule in both steric and electronic ways.
Steric Effects: The cyclopropyl group is relatively small but provides some steric hindrance at the ortho position of the phenol. This can influence the regioselectivity of reactions involving the aromatic ring or the hydroxyl group.
Electronic Effects: The cyclopropyl group can act as an electron-donating group through conjugation with the aromatic pi-system. The carbon-carbon bonds of the cyclopropane ring have significant p-character, allowing them to interact with and donate electron density to the benzene (B151609) ring. This electronic donation can affect the reactivity of the aromatic ring in electrophilic aromatic substitution reactions and influences the acidity of the phenolic proton.
Acid-Base Properties and Protonation Equilibria
The phenolic hydroxyl group of this compound is acidic and can be deprotonated by a base to form the corresponding phenoxide ion. The acidity of the phenol is quantified by its pKa value. The pKa of unsubstituted phenol is approximately 10. The substituents on the aromatic ring of this compound will modify this acidity.
Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, which stabilizes the resulting phenoxide anion and therefore increases the acidity (lowers the pKa) of the phenol.
Cyclopropyl Group: The cyclopropyl group is generally considered to be electron-donating, which would destabilize the phenoxide anion and decrease the acidity (increase the pKa) of the phenol.
The net effect on the pKa of this compound will be a balance of these opposing electronic effects. Without experimental data, it is difficult to predict the exact pKa, but it is expected to be in the range of other substituted phenols.
Table 3: Predicted Electronic Effects on the Acidity of this compound
| Substituent | Position | Electronic Effect | Effect on Phenoxide Stability | Predicted Effect on Acidity |
| Cyclopropyl | ortho | Electron-donating (conjugative) | Destabilizing | Decreases acidity (increases pKa) |
| Bromo | meta to -OH | Electron-withdrawing (inductive) | Stabilizing | Increases acidity (lowers pKa) |
Spectroscopic and Computational Approaches for the Elucidation of 5 Bromo 2 Cyclopropylphenol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for establishing the basic framework of a molecule.
For "5-Bromo-2-cyclopropylphenol," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclopropyl (B3062369) group. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The protons of the cyclopropyl ring typically appear in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group and the bromine atom will be significantly shifted downfield. The aromatic carbons will resonate in the typical aromatic region, and the carbons of the cyclopropyl group will appear at characteristic upfield chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 4.5 - 6.0 | Singlet (broad) |
| Aromatic CH | 6.5 - 7.5 | Doublet, Doublet of doublets |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 150 - 160 |
| C-Br | 110 - 120 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C | 120 - 140 |
| Cyclopropyl CH | 10 - 25 |
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which helps in tracing the connectivity of protons within the aromatic ring and the cyclopropyl group.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the cyclopropyl substituent to the phenol (B47542) ring and for confirming the relative positions of the bromine and hydroxyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. For "this compound," NOESY can help determine the spatial relationship between the cyclopropyl protons and the adjacent aromatic proton.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.govwiley.com For "this compound" and its derivatives, ssNMR can provide valuable information on:
Polymorphism : Identifying and characterizing different crystalline forms of the compound, which can have distinct physical properties.
Conformation : Determining the molecular conformation in the solid state, which may differ from that in solution.
Intermolecular Interactions : Probing intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. nih.gov
The presence of the bromine atom can be studied using ⁷⁹Br and ⁸¹Br ssNMR, although these are quadrupolar nuclei which often result in broad signals. wiley.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands for the various functional groups. okstate.eduresearchgate.netlibretexts.org
O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding. libretexts.org
C-H Stretch (Aromatic) : Sharp peaks are expected just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring. vscht.cz
C-H Stretch (Cyclopropyl) : Absorptions for the C-H stretching vibrations of the cyclopropyl group are anticipated just below 3000 cm⁻¹.
C=C Stretch (Aromatic) : Medium to strong absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring skeletal vibrations. researchgate.net
C-O Stretch : A strong band in the 1200-1300 cm⁻¹ range is expected for the C-O stretching of the phenol.
C-Br Stretch : The C-Br stretching vibration is typically observed in the far-infrared region, usually between 500 and 600 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C-H (Cyclopropyl) | 2850 - 3000 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (Phenol) | 1200 - 1300 | Strong |
Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. meganmakela.com For "this compound," Raman spectroscopy would be effective in identifying:
Aromatic Ring Vibrations : The symmetric "ring breathing" mode of the substituted benzene (B151609) ring often gives a strong and sharp signal in the Raman spectrum.
Cyclopropyl Ring Vibrations : The symmetric stretching and bending modes of the cyclopropane (B1198618) ring are also expected to be Raman active.
C-Br Stretch : The C-Br bond vibration can also be observed in the Raman spectrum.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its definitive identification and structural analysis.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides an unambiguous confirmation of its molecular formula, C₉H₉BrO. nih.gov The calculated monoisotopic mass of this compound is 211.98368 Da. nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two major peaks in the mass spectrum for the molecular ion [M]⁺˙ and the [M+2]⁺˙ ion, separated by two mass units, with nearly identical intensities. This characteristic "doublet" is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govresearchgate.net The use of HRMS allows for the precise measurement of these isotopic peaks, further confirming the elemental formula. nih.govresearchgate.net
| Isotopic Ion | Elemental Composition | Calculated m/z | Relative Intensity (%) |
|---|---|---|---|
| [M]⁺˙ | C₉H₉⁷⁹BrO | 211.98368 | 100.0 |
| [M+1]⁺˙ | ¹³CC₈H₉⁷⁹BrO | 212.98669 | 9.8 |
| [M+2]⁺˙ | C₉H₉⁸¹BrO | 213.98163 | 97.3 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. nih.gov While specific MS/MS data for this compound is not widely published, fragmentation pathways can be predicted based on the known behavior of substituted phenols and brominated aromatic compounds. acs.orgresearchgate.netnih.gov
The fragmentation of phenolic compounds is often initiated by the cleavage of bonds within the substituent groups or the aromatic ring itself. researchgate.net For this compound, characteristic fragmentation pathways would likely include:
Loss of a methyl radical (·CH₃): This can occur from the cyclopropyl group, leading to a stable ion.
Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for cyclopropyl moieties.
Loss of carbon monoxide (CO): A typical fragmentation for phenols, involving rearrangement of the phenolic ring.
Loss of a bromine radical (·Br): Cleavage of the C-Br bond.
Loss of HBr: Elimination of hydrogen bromide.
These fragmentation patterns provide a structural fingerprint of the molecule, allowing for its detailed characterization. researchgate.netucdavis.edu
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 212/214 | ·CH₃ | 197/199 | Brominated cresol-like ion |
| 212/214 | C₂H₄ | 184/186 | Brominated vinylphenol ion |
| 212/214 | CO | 184/186 | Bromocyclohexadienyl-like cation |
| 212/214 | ·Br | 133 | 2-cyclopropylphenol cation |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, if a suitable single crystal were grown, X-ray diffraction analysis would yield invaluable structural information. acs.org This would include:
Molecular Conformation: The precise orientation of the cyclopropyl and hydroxyl groups relative to the phenyl ring.
Bond Parameters: Accurate measurements of C-C, C-O, C-H, and C-Br bond lengths and the angles between them.
Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom, which dictate the crystal packing. mq.edu.au
Planarity: Confirmation of the planarity of the benzene ring and the geometry of the substituents.
This technique is the most powerful tool for unambiguously determining the absolute structure of a molecule in the solid state. nih.gov
| Parameter Type | Specific Information Provided |
|---|---|
| Bond Lengths | Distances between bonded atoms (e.g., C-Br, C-O, C-C) |
| Bond Angles | Angles formed by three connected atoms (e.g., C-C-C, C-C-O) |
| Torsion Angles | Dihedral angles defining the molecular conformation |
| Intermolecular Distances | Distances between atoms of adjacent molecules (e.g., O-H···O hydrogen bonds) |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal |
Electronic Spectroscopy (UV-Vis) for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org This technique is particularly useful for characterizing molecules containing chromophores—parts of a molecule that absorb light. upi.edu
The primary chromophore in this compound is the substituted benzene ring. Phenol itself typically exhibits two main absorption bands in its UV spectrum, which arise from π → π* electronic transitions within the aromatic ring. researchgate.netlibretexts.org The presence of substituents on the benzene ring alters the energy of these transitions, leading to shifts in the absorption maxima (λmax). up.ac.za
Hydroxyl (-OH) group: As an auxochrome, the hydroxyl group increases both the wavelength (bathochromic or red shift) and the intensity of the absorption bands compared to benzene.
Bromo (-Br) group: The bromine atom, with its lone pairs of electrons, also acts as an auxochrome, typically causing a further red shift. up.ac.za
Cyclopropyl group: This group can interact with the π-system of the ring, slightly modifying the electronic transitions.
Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands for a substituted phenol, likely at longer wavelengths than unsubstituted phenol. researchgate.net The exact λmax values would be influenced by the solvent used due to solute-solvent interactions. researchgate.net
| Compound | Typical λmax (nm) | Electronic Transition | Expected Effect of Substituents |
|---|---|---|---|
| Phenol | ~210, ~270 | π → π | Reference |
| This compound | >270 | π → π | Bathochromic shift due to -Br and -OH groups |
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict and analyze the structural and electronic properties of molecules. karazin.ua These theoretical methods complement experimental data and provide deep insights into molecular behavior at the atomic level.
Geometry Optimization and Electronic Structure Analysis
DFT calculations can be used to determine the most stable three-dimensional structure (the ground-state geometry) of this compound by finding the minimum energy conformation. youtube.comnih.gov This geometry optimization process provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.netnih.gov
Following geometry optimization, a variety of electronic properties can be analyzed: researchgate.net
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this phenol, the oxygen atom would be an electron-rich site, while the hydrogen of the hydroxyl group would be electron-poor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.netnih.gov
These computational approaches provide a comprehensive understanding of the molecule's intrinsic properties, which is essential for predicting its reactivity and interactions. acs.orgresearchgate.net
| Calculation/Analysis | Information Obtained | Significance |
|---|---|---|
| Geometry Optimization | Optimized bond lengths, bond angles, dihedral angles | Predicts the most stable molecular structure |
| FMO Analysis | HOMO energy, LUMO energy, HOMO-LUMO gap | Indicates chemical reactivity and electronic transition energy |
| MEP Mapping | Electron density distribution, sites for electrophilic/nucleophilic attack | Visualizes reactive sites |
| NBO Analysis | Atomic charges, orbital hybridization, intramolecular stabilization energies | Details electronic delocalization and bonding interactions |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, which is crucial for structural elucidation and comparison with experimental data. researchgate.netmdpi.com These calculations can provide detailed information on Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
NMR Chemical Shifts: Theoretical calculations of NMR spectra serve as a valuable tool in confirming molecular structures. mdpi.com For this compound, quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. The process typically involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then using methods like the Gauge-Independent Atomic Orbital (GIAO) to calculate the isotropic shielding constants for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).
The predicted chemical shifts help in the assignment of experimental NMR signals to specific atoms within the molecule. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the specific computational method employed. mdpi.com A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is presented below to illustrate the expected output from such a calculation.
Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (bonded to -OH) | 150.5 |
| C (bonded to cyclopropyl) | 128.2 |
| C (meta to -OH) | 132.1 |
| C (para to -OH) | 118.9 |
| C (bonded to -Br) | 115.3 |
| C (ortho to -Br) | 130.8 |
| Cyclopropyl CH | 15.4 |
| Cyclopropyl CH₂ | 8.7 |
| Cyclopropyl CH₂ | 8.7 |
Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following geometric optimization, a frequency calculation is performed to determine the normal modes of vibration. researchgate.net For this compound, this would yield a set of vibrational frequencies corresponding to specific molecular motions, such as O-H stretching, C-H stretching of the aromatic and cyclopropyl groups, C-C ring vibrations, and C-Br stretching.
These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. researchgate.net The analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of observed spectral bands to specific vibrational modes. researchgate.net
Interactive Data Table: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3550 | Hydroxyl group stretching |
| ν(C-H) | 3100 | Aromatic C-H stretching |
| ν(C-H) | 3020 | Cyclopropyl C-H stretching |
| ν(C=C) | 1600 | Aromatic ring stretching |
| δ(O-H) | 1350 | Hydroxyl group bending |
| ν(C-Br) | 650 | Carbon-Bromine stretching |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO may be distributed over the aromatic system. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity. mdpi.com
From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), various global reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -E_HOMO
Electron Affinity (A): Approximated as -E_LUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): χ² / (2η)
These descriptors provide a quantitative measure of the molecule's stability and reactivity. A hard molecule has a large HOMO-LUMO gap, indicating lower reactivity, whereas a soft molecule has a small gap and is more reactive. mdpi.com
Interactive Data Table: Hypothetical FMO Energies and Reactivity Descriptors for this compound
| Parameter | Value |
|---|---|
| E_HOMO | -5.8 eV |
| E_LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
| Ionization Potential (I) | 5.8 eV |
| Electron Affinity (A) | 1.2 eV |
| Electronegativity (χ) | 3.5 eV |
| Chemical Hardness (η) | 2.3 eV |
| Electrophilicity Index (ω) | 2.66 eV |
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.comresearchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.
Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron-poor regions, which are prone to nucleophilic attack.
Green regions represent areas of neutral or near-zero potential.
For this compound, the MEP surface would show a region of strong negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for electrophilic interaction and hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The π-system of the aromatic ring generally shows a negative potential above and below the plane, while the bromine atom's region might show complex potential due to the interplay of its electronegativity and lone pairs. nih.gov MEP analysis provides a clear, visual guide to the reactive sites of the molecule. mdpi.com
Applications of 5 Bromo 2 Cyclopropylphenol and Its Synthetic Analogs in Chemical Research
As a Building Block in Complex Organic Synthesis
The strategic placement of reactive sites on the 5-Bromo-2-cyclopropylphenol scaffold allows it to serve as a foundational component for constructing more elaborate molecules. The phenolic hydroxyl group can undergo reactions such as etherification and esterification, while the aryl bromide is a key handle for carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. This dual reactivity is highly valued in multi-step synthetic campaigns.
The rigid structure of the phenyl ring combined with the potential for chemical modification makes substituted phenols like this compound attractive starting materials for functional materials. In the field of materials science, molecules that can self-assemble into ordered structures are of great interest. Liquid crystals, for example, are composed of molecules that possess both rigid and flexible parts. The this compound core can act as the rigid segment, and further chemical modifications can introduce the flexible alkyl chains necessary for forming mesomorphic phases. ajchem-a.com By leveraging established synthetic routes, this compound could be incorporated into the design of new liquid crystalline materials, specialty polymers, or dyes where its specific electronic and structural properties can be exploited.
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery and chemical biology to create large collections of structurally diverse small molecules efficiently. cam.ac.uknih.gov The goal of DOS is to explore vast regions of "chemical space" to identify novel compounds with new biological activities. cam.ac.uk A successful DOS campaign relies on a starting scaffold that has multiple, orthogonally reactive functional groups.
This compound is an ideal scaffold for DOS. It possesses two distinct points for chemical modification: the phenolic hydroxyl group and the aryl bromide. This allows for a divergent synthetic approach where a common intermediate is used to generate a wide array of different products. For example, the hydroxyl group can be modified through a set of reactions (e.g., alkylation, acylation), and each of these products can then undergo a second set of diverse reactions at the bromine site (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This strategy rapidly generates a library of molecules with significant skeletal and appendage diversity, starting from a single, readily accessible building block.
Table 1: Potential Reactions for Diversity-Oriented Synthesis using this compound
| Reactive Site | Reaction Type | Reagents/Conditions | Potential New Functional Group |
|---|---|---|---|
| Phenolic -OH | O-Alkylation | R-X, Base (e.g., K₂CO₃) | Ether (O-R) |
| O-Acylation | R-COCl, Base (e.g., Pyridine) | Ester (O-CO-R) | |
| Etherification (Williamson) | NaH, R-X | Ether (O-R) | |
| Aryl-Br | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl or Alkyl (C-R) |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkyne (C≡C-R) | |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amine (N-R₂) | |
| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Aryl or Vinyl (C-R) |
Role in Structure-Activity Relationship (SAR) Studies (methodological focus)
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com By systematically modifying a lead molecule and observing the resulting changes in potency, selectivity, or metabolic properties, researchers can build a model of the key features required for a desired biological effect.
This compound and its derivatives serve as valuable tools for probing the interactions between a small molecule and its biological target, such as a protein or enzyme. In a notable example, researchers investigating inhibitors for the WD repeat-containing protein 5 (WDR5), a target in cancer therapy, synthesized a series of compounds, including one derived from 2-amino-4-cyclopropylphenol, a close analog of this compound. nih.gov By incorporating the cyclopropylphenol moiety into a larger molecule, they were able to explore a specific region of the protein's binding site. The synthesis of such analogs allows for the precise mapping of the binding pocket and helps elucidate the mechanism of action by revealing which parts of the molecule are essential for binding and which can be modified to improve properties like affinity or selectivity.
Bromine Atom: The bromine atom can be investigated by replacing it with other groups. In SAR studies, common modifications include:
Replacement with Hydrogen: To determine if the halogen is necessary for activity.
Replacement with Other Halogens (F, Cl, I): To probe the effects of size, electronegativity, and the ability to form halogen bonds.
In the aforementioned study of WDR5 inhibitors, the bromine atom of a lead compound was found to be critical for activity. nih.gov Its removal led to a complete loss of binding, while replacement with chlorine or iodine resulted in reduced affinity. This finding demonstrated that the bromine atom was involved in a crucial halogen bonding interaction with the protein target. nih.gov
Cyclopropyl (B3062369) Group: The cyclopropyl group is often used in medicinal chemistry as a "bioisostere" for other groups, such as vinyl or isopropyl moieties. It provides a rigid, three-dimensional structure that can improve metabolic stability and binding affinity. nih.gov To understand its role, chemists synthesize analogs where the cyclopropyl group is replaced by:
Small Alkyl Groups (methyl, ethyl, isopropyl): To test the importance of size and lipophilicity.
Larger or Cyclic Alkyl Groups (tert-butyl, cyclohexyl): To probe the steric limits of the binding pocket.
Unsaturated Groups (vinyl, phenyl): To assess the impact of electronic and conformational changes.
This systematic approach allows researchers to determine if the cyclopropyl group's rigidity, size, or electronic character is key to the molecule's function, guiding the design of more potent and effective compounds.
Table 2: Example of Systematic Modifications for SAR Studies
| Parent Scaffold Moiety | Modification | Rationale |
|---|---|---|
| 5-Bromo | Replace with -H | Determine necessity of halogen. |
| Replace with -F, -Cl, -I | Probe effect of halogen size and electronegativity. | |
| Replace with -CN, -CF₃ | Investigate electronic effects. | |
| 2-Cyclopropyl | Replace with -CH(CH₃)₂ (isopropyl) | Compare with a more flexible, similarly sized group. |
| Replace with -C(CH₃)₃ (tert-butyl) | Probe for steric hindrance in the binding pocket. | |
| Replace with -phenyl | Introduce aromatic interactions (e.g., pi-stacking). |
Photochemical and Photophysical Investigations of Brominated Phenols
The presence of a bromine atom on a phenol (B47542) ring introduces significant changes to its electronic structure, influencing its interaction with light. These changes are central to the photochemical and photophysical behavior of compounds like this compound and its analogs. Research in this area explores the fate of these molecules upon absorbing light, from their degradation pathways to the fundamental processes occurring in their excited states.
Photolytic Pathways and Degradation Studies
The study of the photolytic degradation of brominated phenols is crucial for understanding their environmental persistence and for developing remediation strategies. When exposed to ultraviolet (UV) or simulated solar radiation, these compounds can undergo transformation through various pathways.
A primary and well-documented photolytic pathway for brominated phenols in aqueous environments is reductive debromination. scispace.com This process often involves the cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. The reaction can be initiated by hydrated electrons, leading to the formation of a bromide ion and a phenoxyl radical. scispace.com This resulting radical is highly reactive and can subsequently engage in several reactions, including dimerization or trimerization with other radicals to form larger polyphenolic structures. scispace.com Studies on p-bromophenol, for instance, have quantitatively confirmed that debromination is the principal degradation mechanism upon γ-irradiation in aqueous solutions, with the initial G-value (a measure of reaction yield) for bromide formation being substantial. scispace.com
| Parameter | Finding | Reference Compound | Source |
| Primary Pathway | Reductive Debromination | p-Bromophenol | scispace.com |
| Secondary Pathway | Hydroxylation | General Phenols | scispace.comresearchgate.net |
| Key Intermediate | Phenoxyl Radical | p-Bromophenol | scispace.com |
| Final Products | Dimers, Trimers, Hydroxylated Species | p-Bromophenol | scispace.com |
Excited State Properties and Energy Transfer
Upon absorption of a photon, a molecule like this compound is promoted to an electronically excited state. The properties and fate of this excited state are of fundamental interest in photophysics. Phenolic compounds are well-known to exhibit significant changes in their chemical properties upon excitation.
One of the most important phenomena is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com Many aromatic hydroxy compounds become substantially more acidic in the excited state compared to the ground state, earning them the designation of "photoacids". mdpi.com This increased acidity can drive the transfer of the phenolic proton to a nearby acceptor, which could be a solvent molecule or an adjacent functional group within the same molecule. nih.govmdpi.com This process results in the formation of a new, electronically distinct species (a tautomer), which often has its own unique fluorescence signature. nih.gov
The consequence of ESIPT is frequently the observation of dual fluorescence. mdpi.comnih.gov One emission band corresponds to the decay of the initially excited (enol) form, while a second, typically red-shifted (longer wavelength) band, arises from the decay of the proton-transferred (keto) tautomer. mdpi.com The efficiency of fluorescence (quantum yield) and the lifetime of the excited states can be significantly influenced by the molecular structure and the solvent environment. mdpi.com The electron-withdrawing nature of the bromine atom in this compound would be expected to enhance the excited-state acidity of the phenolic proton, potentially facilitating ESIPT processes. mdpi.com
Energy transfer is another critical process where the excited molecule can pass its energy to a different molecule, a process known as quenching. rsc.org Studies on substituted zinc phthalocyanines, for example, have shown that their fluorescence can be quenched by other molecules, providing insight into the interaction of excited states. rsc.org Such studies are essential for understanding the potential of these molecules as photosensitizers or in other applications where controlling energy flow at the molecular level is key.
Advanced Materials Science Applications
The unique combination of a phenolic hydroxyl group, a bromine atom, and a cyclopropyl substituent makes this compound a potentially valuable building block in materials science. These functional groups offer versatile handles for synthesizing more complex structures for various advanced applications.
Organic Electronics and Optoelectronics
While specific applications of this compound in organic electronics are not widely documented, its structural motifs are found in compounds of interest for this field. An isomer, 2-Bromo-5-cyclopropylphenol, has been associated with material science building blocks for electronic materials and OLEDs. bldpharm.com This suggests that the core structure is relevant.
The utility of this compound as a precursor for electronic materials stems from its functional groups:
Aryl Bromide : The C-Br bond is a key reactive site for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. mdpi.com These reactions are fundamental tools for constructing the extended π-conjugated systems that form the basis of organic semiconductors.
Phenolic Hydroxyl : The -OH group can be readily converted into an ether or other functional groups. This allows for the tuning of solubility, energy levels, and intermolecular interactions of the final material, which are critical for performance in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).
Cyclopropyl Group : This small, strained ring can influence the solid-state packing and morphology of materials, potentially disrupting excessive crystallization to form stable amorphous films, which is often desirable for device fabrication. It can also enhance solubility in organic solvents.
Derivatives of this compound could therefore be envisioned as key intermediates in the synthesis of hole-transporting materials, host materials, or fluorescent emitters for optoelectronic applications.
Polymer Chemistry and Polymerizable Monomers
The same functional groups that make this compound attractive for discrete organic electronic materials also make it a candidate as a monomer for polymer synthesis. It can be considered a versatile building block for creating polymers with tailored properties. bldpharm.com
The phenolic -OH group and the bromine atom allow the molecule to act as a monomer in several types of polymerization reactions:
Condensation Polymerization : The hydroxyl group can react with carboxylic acids or their derivatives to form polyesters, or with alkyl halides to form polyethers.
Cross-Coupling Polymerization : The aryl bromide functionality is ideal for step-growth polymerizations like Suzuki or Yamamoto polycondensation. These methods are powerful for creating fully conjugated polymers, which are themselves semiconducting and find use in printed electronics and sensors.
By incorporating this compound into a polymer backbone, the unique properties of the cyclopropyl group can be imparted to the bulk material. This could lead to polymers with modified thermal stability, altered glass transition temperatures, and improved processability compared to analogs without this substituent.
Analytical Reference Standard and Method Development
In analytical chemistry, reference standards are highly pure compounds used to confirm the identity and determine the concentration of substances in a sample. A suitable reference standard must be stable, well-characterized, and available in high purity. This compound, as a stable solid with a defined chemical structure and molecular weight, possesses the necessary characteristics to serve as an analytical reference standard. nih.gov
Although its widespread use as a commercial standard is not established, it holds potential in several analytical contexts:
Method Development : When developing new analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the detection of related brominated compounds or synthetic impurities, a pure standard of this compound would be essential. longdom.org It would be used to establish key validation parameters, including retention time, linearity, accuracy, precision, and the limit of detection (LOD). longdom.org
Forced Degradation Studies : As part of the validation of a "stability-indicating" analytical method, regulatory guidelines often require that a drug substance or key intermediate be subjected to stress conditions (e.g., acid, base, oxidation, light, heat). longdom.orgdntb.gov.ua this compound could be used as a model compound or a synthetic intermediate in such studies. The analytical method must be able to separate the intact compound from any degradation products that are formed, and having a pure standard is the first step in this process.
Environmental Analysis : If this compound or structurally similar compounds are identified as byproducts of industrial processes or as environmental contaminants, a reference standard would be indispensable for their accurate quantification in soil, water, or biological samples.
The development of a robust analytical method, for instance using RP-HPLC, would involve optimizing conditions such as the mobile phase composition, column type, and detector wavelength to achieve a sharp, well-resolved peak for this compound. longdom.org
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
The advancement of research on 5-Bromo-2-cyclopropylphenol heavily relies on the development of new and more efficient ways to synthesize it. While traditional methods for creating substituted phenols and cyclopropane (B1198618) rings exist, future research will likely focus on more modern and sustainable approaches.
One promising area is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. libretexts.orgnobelprize.orgnih.gov These methods are well-known for their ability to form carbon-carbon bonds with high efficiency and selectivity. libretexts.orgnobelprize.orgnih.gov Future research could explore a convergent synthesis where a boronic acid or organozinc compound containing the cyclopropyl (B3062369) group is coupled with a brominated phenol (B47542) precursor. This approach could offer a more direct and higher-yielding route to the final product compared to multi-step classical methods.
| Synthetic Strategy | Key Features | Potential Advantages |
| Palladium-Catalyzed Cross-Coupling | Convergent synthesis, high efficiency | Higher yields, fewer steps, greater functional group tolerance |
| Modern Cyclopropanation | Use of selective catalysts | Improved safety, higher selectivity, better environmental profile |
| One-Pot Synthesis | Combines multiple reaction steps | Increased efficiency, reduced waste, lower production costs |
Exploration of Underutilized Reactivity Pathways
The unique combination of a phenol, a bromine atom, and a cyclopropyl group in this compound suggests a rich and largely unexplored area of chemical reactivity. The interplay between these functional groups could lead to the discovery of new and interesting chemical transformations.
The bromine atom on the aromatic ring is a key site for further chemical changes. It can be easily used in various palladium-catalyzed cross-coupling reactions to introduce a wide range of new functional groups. nih.gov This opens up the possibility of creating a diverse library of this compound derivatives with different electronic and steric properties. The phenol group also offers opportunities for reactions such as O-alkylation, esterification, and conversion to an aryl ether, further expanding the range of possible new compounds. wikipedia.org
The cyclopropyl group, with its inherent ring strain and unique electronic properties, is another important feature. wikipedia.org Future research could explore reactions that take advantage of this ring strain, such as ring-opening reactions that could lead to new and complex molecular structures. The interaction between the cyclopropyl group and the adjacent phenol could also be a source of new reactivity, potentially leading to intramolecular cyclization reactions that could create novel heterocyclic compounds.
Advanced Computational Modeling for Predictive Understanding
Advanced computational modeling presents a powerful tool for gaining a deeper understanding of the properties and reactivity of this compound. By using quantum chemical methods like Density Functional Theory (DFT), researchers can predict a wide range of molecular properties without the need for extensive experimental work. researchgate.netacs.orgrsc.org
Computational studies can be used to calculate key parameters such as bond dissociation energies, proton affinities, and electronic properties. acs.orgnih.gov This information can provide valuable insights into the compound's antioxidant potential and its reactivity in various chemical reactions. For example, calculating the O-H bond dissociation energy can help predict its effectiveness as a radical scavenger. acs.org Similarly, computational models can be used to predict the compound's pKa, which is important for understanding its behavior in different chemical and biological environments. mdpi.com
Furthermore, computational modeling can be used to study the mechanisms of potential reactions involving this compound. nih.govacs.org By simulating the energy profiles of different reaction pathways, researchers can identify the most likely outcomes and design experiments to test these predictions. This predictive approach can save significant time and resources in the laboratory and accelerate the discovery of new applications for this versatile compound.
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Bond dissociation energies, proton affinities, pKa | Predicting antioxidant activity, reactivity, and behavior in different environments |
| Reaction Pathway Modeling | Reaction mechanisms, transition state energies | Guiding experimental design, identifying new reaction pathways |
Integration into Supramolecular Chemistry and Nanotechnology
The unique structural features of this compound make it a promising building block for the construction of new supramolecular assemblies and nanomaterials. The phenol group is capable of forming strong hydrogen bonds, which are essential for the self-assembly of molecules into larger, organized structures. acs.org The bromine atom can also participate in halogen bonding, another important non-covalent interaction used in crystal engineering and the design of supramolecular architectures.
Future research could explore how this compound can be used to create new liquid crystals, gels, or porous materials. By carefully designing the interactions between molecules, it may be possible to control the structure and properties of these materials at the nanoscale. The cyclopropyl group, with its rigid and well-defined shape, could play a crucial role in directing the self-assembly process and influencing the final architecture of the resulting materials. acs.org
In the field of nanotechnology, this compound could be used as a ligand for the surface modification of nanoparticles or as a component in the construction of molecular machines. The ability to precisely control the arrangement of molecules on a surface is a key goal in nanotechnology, and the unique properties of this compound could offer new ways to achieve this.
Design of New Functional Materials and Chemical Probes
The diverse biological activities of bromophenols found in marine algae suggest that this compound could be a valuable starting point for the design of new functional materials and chemical probes. nih.govmdpi.comnih.gov Bromophenols are known to have a range of biological effects, including antioxidant, antimicrobial, and anticancer properties. nih.gov
Future research could focus on synthesizing derivatives of this compound and evaluating their biological activity. By systematically modifying the structure of the molecule, it may be possible to develop new compounds with enhanced potency and selectivity for specific biological targets. The cyclopropyl group, which is found in many pharmaceutical compounds, could contribute to improved metabolic stability and other desirable pharmacological properties. digitellinc.comacs.org
In addition to its potential as a therapeutic agent, this compound could also be used to create new chemical probes. nih.govnih.govyoutube.com These are small molecules that can be used to study biological processes in living cells. By attaching a fluorescent tag or other reporter group to the molecule, researchers could use it to visualize the location and activity of specific proteins or enzymes. The development of such probes could provide new insights into the complex mechanisms of disease and aid in the discovery of new drug targets.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 5-Bromo-2-cyclopropylphenol with high regioselectivity?
- Methodological Answer : Key steps include bromination of a phenol precursor followed by cyclopropane introduction. For bromination, electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions minimizes polybromination . Cyclopropylation can be achieved via cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid) or alkylation of phenolic oxygen with cyclopropyl halides. Optimization should focus on protecting group strategies (e.g., methyl ether protection of phenol) to prevent side reactions .
Q. How can NMR and mass spectrometry reliably characterize this compound?
- Methodological Answer :
- ¹H NMR : The cyclopropyl group exhibits distinct proton splitting patterns (e.g., δ ~0.5–2.0 ppm for cyclopropyl CH₂, with coupling constants J = 4–10 Hz). The phenolic OH proton appears as a broad singlet (~δ 5–6 ppm) but may exchange in D₂O .
- ¹³C NMR : Bromine’s inductive effect deshields the adjacent aromatic carbon (δ ~110–120 ppm), while cyclopropyl carbons appear at δ ~5–15 ppm .
- HRMS : Expect a molecular ion peak matching m/z 227.0 (C₁₀H₁₀BrO⁺) with isotopic patterns characteristic of bromine (1:1 ratio for M⁺ and M+2⁺) .
Q. What purification methods ensure >95% purity for this compound?
- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) effectively separates brominated byproducts. Recrystallization in ethanol/water mixtures improves purity, leveraging the compound’s moderate solubility in polar solvents. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Advanced Research Questions
Q. How do steric effects of the cyclopropyl group influence electrophilic substitution reactivity in this compound?
- Methodological Answer : The cyclopropyl group’s strain and electron-withdrawing nature alter reaction pathways. Kinetic studies (e.g., nitration or sulfonation) paired with DFT calculations can quantify steric hindrance and electronic effects. Competitor experiments with non-cyclopropylated analogs (e.g., 5-bromo-2-methylphenol) reveal rate differences, while X-ray crystallography (e.g., as in ) confirms spatial constraints .
Q. What strategies resolve contradictions in reported spectroscopic data for brominated cyclopropylphenol derivatives?
- Methodological Answer : Discrepancies in NMR shifts or melting points often stem from solvation effects or impurities. Cross-validate data using multiple techniques (e.g., IR for functional groups, X-ray for unambiguous structure determination). For example, single-crystal X-ray diffraction (as in ) resolves ambiguities in cyclopropyl orientation .
Q. How can regioselective functionalization of this compound be achieved for SAR studies?
- Methodological Answer :
- Ortho/para activation : The bromine atom directs electrophiles to the para position, while the cyclopropyl group sterically blocks meta substitution. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) introduces amines at the bromine site .
- Protection/deprotection : Temporary protection of the phenol (e.g., as a methyl ether) enables selective modification of the cyclopropyl group .
Q. What mechanistic insights explain the thermal instability of this compound under acidic conditions?
- Methodological Answer : Cyclopropane ring strain makes the compound prone to ring-opening under acid catalysis. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products (e.g., allylic bromides or dienes). Control experiments varying pH and temperature isolate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
